![molecular formula C12H22N2O2 B13010315 tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate CAS No. 1334499-04-5](/img/structure/B13010315.png)
tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-(aminomethyl)-3-azabicyclo[410]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves the reaction of a bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Tert-butyl 5-(aminomethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate
- Tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 2-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
Tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific bicyclic structure and the presence of the tert-butyl group, which imparts distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Properties
CAS No. |
1334499-04-5 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 1-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-5-4-9-6-12(9,7-13)8-14/h9H,4-8,13H2,1-3H3 |
InChI Key |
UOJGCKCHNCCMSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC2(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-hydroxy-3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13010235.png)
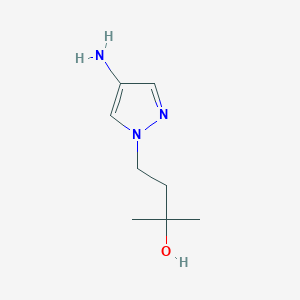
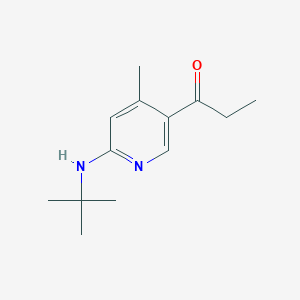
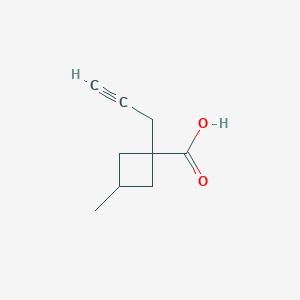
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}aceticacid](/img/structure/B13010275.png)
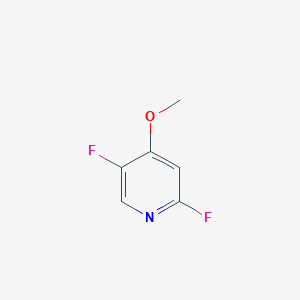

![tert-Butyl2-cyano-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13010295.png)
![8-Oxabicyclo[3.2.1]octan-6-ol](/img/structure/B13010317.png)
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B13010327.png)
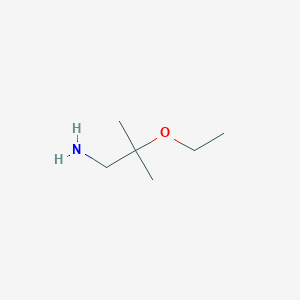
![tert-Butyl4,4-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13010336.png)
![4-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13010341.png)
![5-Chloroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13010343.png)
